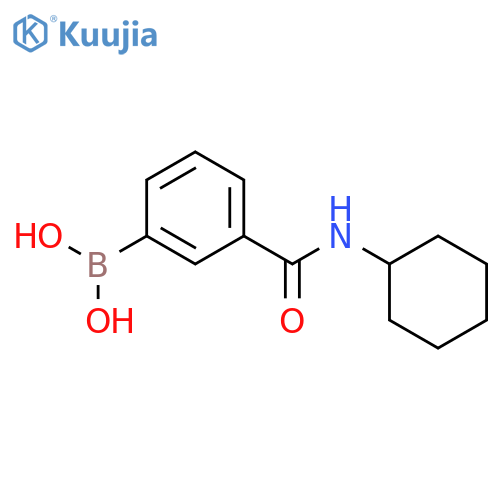

Cas no 850567-25-8 (3-(Cyclohexylaminocarbonyl)phenylboronic acid)

3-(Cyclohexylaminocarbonyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (3-(Cyclohexylcarbamoyl)phenyl)boronic acid

- 3-(Cyclohexylaminocarbonyl)Phenylboronic Acid

- 3-(Cyclohexylcarbamoyl)benzeneboronic acid

- [3-(cyclohexylcarbamoyl)phenyl]boronic acid

- 3-(CYCLOHEXYLAMINOCARBONYL)BENZENEBORONIC ACID

- Boronic acid,B-[3-[(cyclohexylamino)carbonyl]phenyl]-

- 3-(cyclohexylcarbamoyl)phenylboronic acid

- PZOTXXRWCKDMBC-UHFFFAOYSA-N

- AM87241

- AB20424

- X2360

- BP-11094

- 850567-25-8

- SCHEMBL15535810

- (3-(Cyclohexylcarbamoyl)phenyl)boronicacid

- MFCD04115696

- DTXSID50396167

- AKOS015840910

- BS-18965

- I12553

- 3-(Cyclohexylaminocarbonyl)phenylboronic acid

-

- MDL: MFCD04115696

- インチ: 1S/C13H18BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h4-6,9,12,17-18H,1-3,7-8H2,(H,15,16)

- InChIKey: PZOTXXRWCKDMBC-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C([H])C([H])=C([H])C(B(O[H])O[H])=C1[H])N([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 247.13800

- どういたいしつりょう: 247.138

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6

じっけんとくせい

- ゆうかいてん: 174-178℃

- PSA: 69.56000

- LogP: 0.81980

3-(Cyclohexylaminocarbonyl)phenylboronic acid セキュリティ情報

3-(Cyclohexylaminocarbonyl)phenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-(Cyclohexylaminocarbonyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM134065-1g |

(3-(Cyclohexylcarbamoyl)phenyl)boronic acid |

850567-25-8 | 98% | 1g |

$61 | 2022-08-31 | |

| Chemenu | CM134065-25g |

(3-(Cyclohexylcarbamoyl)phenyl)boronic acid |

850567-25-8 | 98% | 25g |

$732 | 2022-08-31 | |

| Matrix Scientific | 150241-5g |

(3-(Cyclohexylcarbamoyl)phenyl)boronic acid, 95% |

850567-25-8 | 95% | 5g |

$263.00 | 2023-09-10 | |

| Fluorochem | 219855-100g |

3-(Cyclohexylcarbamoyl)phenyl)boronic acid |

850567-25-8 | 95% | 100g |

£750.00 | 2022-02-28 | |

| Chemenu | CM134065-5g |

(3-(Cyclohexylcarbamoyl)phenyl)boronic acid |

850567-25-8 | 98% | 5g |

$*** | 2023-05-29 | |

| Matrix Scientific | 150241-1g |

(3-(Cyclohexylcarbamoyl)phenyl)boronic acid, 95% |

850567-25-8 | 95% | 1g |

$69.00 | 2023-09-10 | |

| abcr | AB150569-1g |

3-(Cyclohexylaminocarbonyl)phenylboronic acid, 98%; . |

850567-25-8 | 98% | 1g |

€67.50 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219931-25g |

3-(Cyclohexylcarbamoyl)benzeneboronic acid |

850567-25-8 | 97% | 25g |

¥2775.00 | 2024-07-28 | |

| Crysdot LLC | CD12024951-25g |

(3-(Cyclohexylcarbamoyl)phenyl)boronic acid |

850567-25-8 | 98% | 25g |

$320 | 2024-07-24 | |

| 1PlusChem | 1P00G3LS-5g |

3-(Cyclohexylaminocarbonyl)phenylboronic acid |

850567-25-8 | 96% | 5g |

$36.00 | 2025-02-27 |

3-(Cyclohexylaminocarbonyl)phenylboronic acid 関連文献

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

関連分類

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzamides

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzamides

- Other Chemical Reagents Derivatization Reagents

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

3-(Cyclohexylaminocarbonyl)phenylboronic acidに関する追加情報

Introduction to 3-(Cyclohexylaminocarbonyl)phenylboronic acid (CAS No. 850567-25-8)

3-(Cyclohexylaminocarbonyl)phenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its Chemical Abstracts Service (CAS) number 850567-25-8, is characterized by its unique structural features, which include a cyclohexylaminocarbonyl substituent attached to a phenylboronic acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.

The phenylboronic acid moiety is particularly noteworthy due to its ability to form stable complexes with diols and polyols. This property has been exploited in numerous fields, including drug delivery systems, where boronic acids serve as key components in the design of prodrugs and targeted therapies. Additionally, the cyclohexylaminocarbonyl group introduces steric bulk and potential for further functionalization, which can be leveraged in the development of complex molecular architectures.

In recent years, there has been a surge in research focused on boronic acid derivatives due to their broad range of biological activities and industrial applications. For instance, boronic acids have been shown to exhibit inhibitory effects on various enzymes, making them promising candidates for the development of novel therapeutic agents. The 3-(Cyclohexylaminocarbonyl)phenylboronic acid compound, with its specific structural configuration, is being explored for its potential in modulating biological pathways associated with inflammation and metabolic disorders.

One of the most exciting developments in the field of organoboron chemistry is the application of these compounds in photodynamic therapy (PDT). Boron-containing derivatives have been investigated as photosensitizers, where they can selectively target and destroy cancer cells upon exposure to light. The 3-(Cyclohexylaminocarbonyl)phenylboronic acid molecule, with its ability to form stable complexes with biological targets, presents an intriguing candidate for such applications. Preliminary studies have suggested that this compound can efficiently generate reactive oxygen species upon light activation, leading to targeted cell death without significant off-target effects.

The synthesis of 3-(Cyclohexylaminocarbonyl)phenylboronic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the cyclohexylaminocarbonyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and boronation processes, are often employed to achieve the desired product. These synthetic strategies not only highlight the complexity of working with organoboron compounds but also underscore the importance of innovation in chemical synthesis.

From a materials science perspective, 3-(Cyclohexylaminocarbonyl)phenylboronic acid has shown promise in the development of smart materials and sensors. Its ability to undergo reversible coordination with diols allows for the creation of stimuli-responsive materials that can change their properties in response to external stimuli. Such materials are particularly relevant in applications ranging from drug release systems to environmentally sensitive devices.

The pharmaceutical industry has also recognized the potential of 3-(Cyclohexylaminocarbonyl)phenylboronic acid as a building block for drug discovery programs. Its structural features make it an ideal candidate for generating novel analogs with enhanced pharmacological properties. By modifying the substituents on the phenyl ring or exploring different boronic acid derivatives, researchers can fine-tune the biological activity of these compounds. This approach has led to several promising candidates entering preclinical development pipelines.

Recent advancements in computational chemistry have further accelerated the discovery process for organoboron compounds like 3-(Cyclohexylaminocarbonyl)phenylboronic acid. Molecular modeling techniques allow researchers to predict the behavior of these compounds before they are synthesized, saving time and resources. Additionally, machine learning algorithms are being employed to identify optimal synthetic routes based on large datasets of chemical reactions. These computational tools are becoming indispensable in modern drug discovery and materials science research.

The environmental impact of synthesizing and using 3-(Cyclohexylaminocarbonyl)phenylboronic acid is another critical consideration. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional approaches. Such sustainable practices not only align with global environmental goals but also enhance the economic viability of producing these valuable compounds.

In conclusion, 3-(Cyclohexylaminocarbonyl)phenylboronic acid (CAS No. 850567-25-8) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and versatile reactivity make it a valuable tool for researchers working in pharmaceuticals, materials science, and environmental chemistry. As our understanding of organoboron chemistry continues to evolve, compounds like this are poised to play an increasingly important role in addressing some of today's most pressing scientific challenges.

850567-25-8 (3-(Cyclohexylaminocarbonyl)phenylboronic acid) 関連製品

- 397843-70-8(3-(Butylaminocarbonyl)phenylboronic acid)

- 252663-48-2(4-(Butylaminocarbonyl)phenylboronic acid)

- 850567-23-6((3-(Cyclopropylcarbamoyl)phenyl)boronic acid)

- 850567-24-7(3-(Cyclopentylaminocarbonyl)phenylboronic acid)

- 762262-07-7(4-(Cyclohexylaminocarbonyl)phenylboronic acid)

- 850568-15-9(4-(Cyclopentylaminocarbonyl)phenylboronic acid)

- 19854-82-1(3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide)

- 2229001-71-0(3-amino-2-methyl-2-(2,4,6-trifluorophenyl)propan-1-ol)

- 2680778-40-7(benzyl N-(3,5-dibromophenyl)methylcarbamate)

- 2172461-78-6(1-3-amino-3-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)